Cas no 105029-41-2 (Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-)
![Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)- structure](https://nl.kuujia.com/scimg/cas/105029-41-2x500.png)
105029-41-2 structure
Productnaam:Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-
Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-
- argiopine
- Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]ami
- Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-...
- N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
- N~1~-[5-({3-[(3-{[N~5~-(diaminomethylidene)-L-ornithyl]amino}propyl)amino]propyl}amino)pentyl]-N~2~-[(2,4-dihydroxyphenyl)acetyl]-L-aspartamide
- argiotoxin
- Argiotoxin636
- GTPL4138
- Butanediamide, N1-(16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl)-2-(((2,4-dihydroxyphenyl)acetyl)amino)-, (S-(R*,R*))-
- argiotoxin 636
- AR 636
- 108687-79-2
- N~1~-{5-[(3-{[3-(L-arginylamino)propyl]amino}propyl)amino]pentyl}-N~2~-[(2,4-dihydroxyphenyl)acetyl]-L-aspartamide
- (2S)-N-(5-{[3-({3-[(2S)-2-amino-5-[(diaminomethylidene)amino]pentanamido]propyl}amino)propyl]amino}pentyl)-2-[2-(2,4-dihydroxyphenyl)acetamido]butanediamide
- 105029-41-2
- CHEMBL1098240
- DTXSID60909308
- AR636
- N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid
- (S-(R*,R*))-N1-(16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl)-2-(((2,4-dihydroxyphenyl)acetyl)amino)butanediamide
- Q20888492
- Argiotoxin-636
- CHEBI:34541
- ArgTX-636
- Argiopin
- AR-636
- (2S)-N-[5-[3-[3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
- LU7
- (2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
- BDBM50316373
- SCHEMBL17014644
-
- Inchi: 1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1
- InChI-sleutel: FTNICLJXPYLDAH-GOTSBHOMSA-N
- LACHT: O=C([C@H](CC(N)=O)NC(CC1C=CC(=CC=1O)O)=O)NCCCCCNCCCNCCCNC([C@H](CCC/N=C(\N)/N)N)=O
Berekende eigenschappen
- Exacte massa: 636.40756
- Monoisotopische massa: 636.407129
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 11
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 45
- Aantal draaibare bindingen: 25
- Complexiteit: 905
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 285
- XLogP3: -2.8
Experimentele eigenschappen
- Dichtheid: 1.35
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- Brekindex: 1.62
- PSA: 282.83
- LogboekP: 4.29680
Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)- Gerelateerde literatuur
-
1. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivityYuji Kazuta,Ryuichi Tsujita,Shigeo Uchino,Noriko Kamiyama,Daisuke Mochizuki,Kanako Yamashita,Yutaka Ohmori,Akitake Yamashita,Tamotsu Yamamoto,Shinich Kohsaka,Akira Matsuda,Satoshi Shuto J. Chem. Soc. Perkin Trans. 1 2002 1199
-
Roberto G. S. Berlinck,Stelamar Romminger Nat. Prod. Rep. 2016 33 456
-
Dan-Bi Sung,Jong Seok Lee RSC Med. Chem. 2023 14 412
-
Michael North Contemp. Org. Synth. 1996 3 323
-
Toshiyuki Kowada,Hiroki Maeda,Kazuya Kikuchi Chem. Soc. Rev. 2015 44 4953
105029-41-2 (Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-) Gerelateerde producten
- 1804723-47-4(5-Amino-4-bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine)
- 1806752-30-6(5-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-4-sulfonamide)
- 1823265-80-0(3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid)
- 2229588-76-3(1-(5,6-dichloropyridin-3-yl)prop-2-en-1-one)
- 1346606-39-0(Azoxystrobin-d4)
- 1335034-80-4(N-Boc-(+/-)-cis (exo)-2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde)
- 2354530-66-6(2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one)
- 867333-29-7((2-chloro-5-nitrophenyl)boronic acid)
- 1181806-15-4(1-Chloro-3-(2-chloro-5-methylphenoxy)butan-2-one)
- 4392-53-4(N-(furan-2-yl)methylbenzenesulfonamide)
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
CN Leverancier
Bulk
Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk
